Cas no 1806326-13-5 (6-Cyano-4-methoxynicotinoyl chloride)

6-Cyano-4-methoxynicotinoyl chloride 化学的及び物理的性質
名前と識別子
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- 6-Cyano-4-methoxynicotinoyl chloride
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- インチ: 1S/C8H5ClN2O2/c1-13-7-2-5(3-10)11-4-6(7)8(9)12/h2,4H,1H3
- InChIKey: HIGCYHVABAYMAV-UHFFFAOYSA-N
- SMILES: ClC(C1C=NC(C#N)=CC=1OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 248
- トポロジー分子極性表面積: 63
- XLogP3: 1.4
6-Cyano-4-methoxynicotinoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029007994-250mg |
6-Cyano-4-methoxynicotinoyl chloride |
1806326-13-5 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
Alichem | A029007994-1g |
6-Cyano-4-methoxynicotinoyl chloride |
1806326-13-5 | 95% | 1g |
$3,039.75 | 2022-03-31 | |
Alichem | A029007994-500mg |
6-Cyano-4-methoxynicotinoyl chloride |
1806326-13-5 | 95% | 500mg |
$1,802.95 | 2022-03-31 |
6-Cyano-4-methoxynicotinoyl chloride 関連文献
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1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
6-Cyano-4-methoxynicotinoyl chlorideに関する追加情報
Comprehensive Overview of 6-Cyano-4-methoxynicotinoyl chloride (CAS No. 1806326-13-5): Properties, Applications, and Industry Trends
The chemical compound 6-Cyano-4-methoxynicotinoyl chloride (CAS No. 1806326-13-5) is a specialized nicotinoyl chloride derivative that has garnered significant attention in pharmaceutical and agrochemical research. As a highly reactive intermediate, it plays a pivotal role in synthesizing complex molecules, particularly in the development of small-molecule inhibitors and crop protection agents. Its unique molecular structure, featuring a cyano group at the 6-position and a methoxy substituent at the 4-position, offers distinct electronic properties that enhance its utility in cross-coupling reactions and amide bond formation.
Recent advancements in precision chemistry have amplified the demand for tailored intermediates like 6-Cyano-4-methoxynicotinoyl chloride. Industry reports highlight its growing adoption in kinase inhibitor synthesis, a hot topic due to the surge in targeted cancer therapies. Researchers frequently search for "nicotinoyl chloride applications in drug discovery" or "how to handle air-sensitive acyl chlorides," reflecting the compound's relevance in modern medicinal chemistry workflows. The compound's electron-withdrawing cyano group also makes it valuable for designing electron-deficient heterocycles, a key focus area in material science innovations.
From a synthetic perspective, 6-Cyano-4-methoxynicotinoyl chloride exhibits remarkable reactivity in nucleophilic acyl substitution reactions. This property aligns with the pharmaceutical industry's push toward green chemistry, as it often reduces the need for multi-step transformations. Laboratories optimizing high-throughput synthesis protocols frequently inquire about "stable storage conditions for nicotinoyl chlorides" or "compatible solvents for pyridine carbonyl derivatives," underscoring the need for practical handling guidelines. The compound's stability in anhydrous polar aprotic solvents like acetonitrile or dichloromethane makes it versatile for diverse reaction setups.
Emerging applications of 6-Cyano-4-methoxynicotinoyl chloride extend to catalysis research, where it serves as a precursor for ligand design in transition metal complexes. This intersects with the booming interest in renewable energy technologies, particularly in developing molecular catalysts for CO2 reduction. Analytical chemists emphasize its distinctive HPLC retention behavior due to the combined polar cyano and lipophilic methoxy moieties—a trait exploited in method development for analyzing structurally similar pharmaceutical impurities.
Quality control protocols for CAS 1806326-13-5 emphasize rigorous spectroscopic characterization, with FT-IR analysis confirming the carbonyl stretch at ~1750 cm−1 and 1H NMR showcasing characteristic aromatic proton patterns. These details address common search queries like "NMR peaks for substituted nicotinoyl chlorides" or "how to quantify reactive intermediates by LC-MS." The compound's moisture sensitivity necessitates specialized packaging solutions, a frequent discussion point in chemical logistics forums.
Looking ahead, the demand for 6-Cyano-4-methoxynicotinoyl chloride is projected to rise alongside innovations in fragment-based drug design (FBDD). Its bifunctional reactivity—capable of undergoing both acylations and cyano-group transformations—positions it as a strategic building block in combinatorial chemistry. This aligns with the broader industry shift toward modular synthesis, where multifunctional intermediates streamline the construction of diverse compound libraries for high-content screening.
Environmental considerations surrounding chlorinated intermediates have spurred research into alternative activation methods, with some studies exploring in situ generation of 6-Cyano-4-methoxynicotinoyl chloride to minimize storage risks. Such approaches resonate with the principles of sustainable chemistry, addressing search trends like "benign alternatives to acyl chlorides" while maintaining synthetic efficiency. The compound's regioselectivity in reactions with nucleophiles further enhances its appeal for stereocontrolled synthesis of chiral molecules.
In conclusion, 6-Cyano-4-methoxynicotinoyl chloride (CAS No. 1806326-13-5) exemplifies the critical role of functionalized heterocycles in advancing molecular innovation. Its dual utility in life sciences and advanced materials—coupled with evolving synthetic methodologies—ensures its continued prominence in research pipelines worldwide. As industrial and academic laboratories increasingly prioritize atom-economical transformations, this compound's unique attributes will likely inspire novel applications across chemical biology and materials engineering frontiers.
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